6alpha-Hydroxypolyporenic acid C

説明

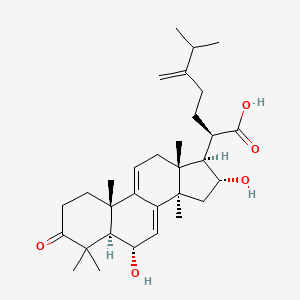

6alpha-Hydroxypolyporenic acid C, also known as this compound, is a useful research compound. Its molecular formula is C31H46O5 and its molecular weight is 498.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 498.33452456 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It is known that the compound is a natural product from wolfiporia cocos (schw) Ryv .

Biochemical Pathways

It is known that the compound is a tetracyclic triterpene , a class of compounds known to interact with various biochemical pathways

Pharmacokinetics

It has been studied for its absorption across human intestinal epithelial (caco-2) cells in vitro . The compound is soluble in various organic solvents , which may influence its bioavailability.

Result of Action

As a natural product from Wolfiporia cocos (Schw.) Ryv

Action Environment

The action, efficacy, and stability of 6alpha-Hydroxypolyporenic acid C can be influenced by various environmental factors . For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, storage conditions can impact the compound’s stability .

生化学分析

Cellular Effects

6alpha-Hydroxypolyporenic acid C has been observed to have effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation

生物活性

6alpha-Hydroxypolyporenic acid C (CAS: 24513-63-1) is a lanostane-type triterpenoid primarily isolated from the sclerotium of Poria cocos, a medicinal fungus known for its various therapeutic properties. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula : C31H46O5

- Molecular Weight : 498.694 g/mol

- Boiling Point : 655.1 ± 55.0 °C at 760 mmHg

- Density : 1.2 ± 0.1 g/cm³

- Flash Point : 364.0 ± 28.0 °C

- Solubility : Insoluble in water (2.5E-3 g/L at 25 ºC)

Absorption and Bioavailability

Research indicates that this compound can be absorbed across human intestinal epithelial cells, specifically using Caco-2 cell models. In a study, the permeability of this compound was assessed alongside other triterpenoids, revealing promising absorption characteristics:

| Compound | P(app) (cm/s) from AP to BL | P(app) (cm/s) from BL to AP |

|---|---|---|

| EDHTA | ||

| PPAC | ||

| HPPA |

The results showed that both EDHTA and PPAC exhibited high permeability similar to propranolol, indicating effective absorption through intestinal barriers .

Anticancer Properties

This compound has been studied for its potential anticancer effects, particularly in lung cancer therapy. It induces apoptosis in cancer cells through mechanisms that do not involve mitochondrial pathways, highlighting its unique apoptotic signaling:

- Mechanism : Induction of caspase-8-mediated apoptosis.

- Cell Lines Tested : Human lung cancer A549 cells.

In vitro studies have demonstrated that this compound can trigger cell death effectively, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds derived from Poria cocos, including this compound:

- Study on Absorption :

- Antitumor Activity :

科学的研究の応用

Absorption Studies

A study investigated the absorption characteristics of HPPA using Caco-2 cell monolayers, which serve as a model for human intestinal epithelial cells. The results indicated that HPPA has moderate permeability, with apparent permeability coefficients (P(app)) ranging from cm/s from the apical to basolateral side, indicating its potential for oral bioavailability .

| Compound | P(app) (AP to BL) | P(app) (BL to AP) |

|---|---|---|

| HPPA | cm/s | cm/s |

| EDHTA | cm/s | cm/s |

| PPAC | cm/s | cm/s |

Pharmacological Effects

HPPA exhibits several pharmacological effects:

- Anti-inflammatory : Demonstrated efficacy in reducing inflammation markers in vitro.

- Antioxidant : Exhibits the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Antitumor : Preliminary studies suggest that HPPA can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Cancer Therapy

The anti-tumor properties of HPPA have been explored in various cancer models. Research indicates that it may inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Infectious Diseases

HPPA has shown potential as an antiviral agent against various viruses, including influenza and hepatitis B virus (HBV). Its ability to modulate immune responses makes it a candidate for further investigation in antiviral therapies .

Traditional Medicine

In traditional Chinese medicine, Poria cocos is utilized for its health benefits, including diuretic and sedative properties. HPPA's extraction from this fungus aligns with these traditional uses, suggesting a broader application in herbal medicine .

Case Study 1: Anti-Cancer Activity

A study assessed the effects of HPPA on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with HPPA at varying concentrations over 48 hours .

Case Study 2: Antiviral Potential

In vitro studies demonstrated that HPPA could inhibit the replication of the influenza virus in cultured cells. The mechanism appears to involve interference with viral entry and replication processes .

特性

IUPAC Name |

(2R)-2-[(5R,6S,10S,13R,14R,16R,17R)-6,16-dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-17(2)18(3)9-10-19(27(35)36)25-23(33)16-31(8)21-15-22(32)26-28(4,5)24(34)12-13-29(26,6)20(21)11-14-30(25,31)7/h11,15,17,19,22-23,25-26,32-33H,3,9-10,12-14,16H2,1-2,4-8H3,(H,35,36)/t19-,22+,23-,25+,26+,29-,30-,31+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSIOSASQDHZSI-OTNSLKBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CC(C4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=C[C@@H]([C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。